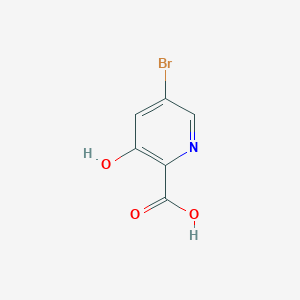

5-Bromo-3-hydroxypicolinic acid

Description

BenchChem offers high-quality 5-Bromo-3-hydroxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-hydroxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYSNNRQXSFAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673522 | |

| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-90-0 | |

| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-hydroxypicolinic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-hydroxypicolinic acid, a halogenated pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its scaffold, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine ring, offers a unique combination of functionalities for targeted chemical modifications and diverse biological interactions. This guide provides a comprehensive overview of the core chemical properties of 5-Bromo-3-hydroxypicolinic acid, including its structural and physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, this document outlines a representative synthetic protocol and discusses its potential applications, particularly as a scaffold for enzyme inhibitors in drug development programs.

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a well-established class of compounds in pharmaceutical research, known for their chelating properties and diverse biological activities. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 5-Bromo-3-hydroxypicolinic acid, is a prime example of a strategically designed scaffold. The interplay between the electron-withdrawing bromine atom, the acidic carboxylic acid, and the phenolic hydroxyl group creates a molecule with the potential for multifaceted interactions with biological targets, particularly metalloenzymes.[1][2] This guide aims to serve as a technical resource for researchers looking to leverage the unique chemical attributes of this molecule in their scientific endeavors.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of 5-Bromo-3-hydroxypicolinic acid is to thoroughly characterize its molecular structure and key identifiers.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 3-position with a hydroxyl group, and at the 5-position with a bromine atom.

Caption: Chemical structure of 5-Bromo-3-hydroxypicolinic acid.

Nomenclature and Identifiers

-

IUPAC Name: 5-bromo-3-hydroxypyridine-2-carboxylic acid[3][4]

-

Common Name: 5-Bromo-3-hydroxypicolinic acid

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for 5-Bromo-3-hydroxypicolinic acid is not extensively published, a combination of computed data and analysis of related analogs provides valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 218.00 g/mol | [3][6] |

| Exact Mass | 216.937 g/mol | [3][4] |

| Physical State | Predicted to be a solid at room temperature. | Inferred from analogs |

| Melting Point | Not experimentally determined. The related compound 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid has a melting point of 245 °C.[7] The parent compound, 3-Hydroxypicolinic acid, has a melting point of 213-218 °C.[3] | [3][7] |

| Boiling Point | Predicted: 446.4 ± 45.0 °C at 760 mmHg | [8] |

| Solubility | No specific experimental data available. As a polar molecule with hydrogen bond donors and acceptors, it is expected to be soluble in polar organic solvents like DMSO and alcohols. Its solubility in water is likely pH-dependent. The parent compound, 3-Hydroxypicolinic acid, is soluble in water.[3] | Inferred from structure and analog data[3] |

| pKa | Not experimentally determined. The predicted pKa for the carboxylic acid is around 1.14 ± 0.50, though this seems unusually low. The pKa of the parent 3-Hydroxypicolinic acid is also not definitively reported but is predicted to be acidic. | [3] |

| LogP | 1.2479 (Computed) | [6] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų (Computed) | [6] |

| Hydrogen Bond Donors | 2 (Computed) | [6] |

| Hydrogen Bond Acceptors | 3 (Computed) | [6] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the bromine, hydroxyl, and carboxylic acid groups. A broad singlet corresponding to the hydroxyl proton and another for the carboxylic acid proton would also be anticipated, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the pyridine and carboxylic acid carbons. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon bearing the bromine atom shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibrations for the hydroxyl and carboxylic acid groups.

-

A C-Br stretching vibration at lower frequencies.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways would likely involve the loss of CO₂, H₂O, and cleavage of the pyridine ring.[9][10]

Synthesis and Purification

A plausible synthetic route for 5-Bromo-3-hydroxypicolinic acid can be adapted from established methods for the synthesis of related substituted pyridine carboxylic acids. A representative protocol, based on the bromination of a hydroxypicolinic acid precursor, is outlined below.

Caption: A generalized workflow for the synthesis of 5-Bromo-3-hydroxypicolinic acid.

Experimental Protocol: Bromination of 3-Hydroxypicolinic Acid (Illustrative)

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-hydroxy-3-pyridinecarboxylic acid, and should be optimized for the specific synthesis of 5-Bromo-3-hydroxypicolinic acid.[7]

-

Dissolution: Dissolve 3-hydroxypicolinic acid in a suitable solvent. Acetic acid or an aqueous basic solution could be explored.

-

Brominating Agent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction should be conducted at a controlled temperature, potentially starting at 0°C and allowing it to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess bromine. If the reaction is in an aqueous base, carefully acidify the solution with an acid like HCl to precipitate the product.

-

Isolation: Collect the crude product by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the final product with high purity.

Reactivity and Stability

The reactivity of 5-Bromo-3-hydroxypicolinic acid is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Research and Drug Development

The structural motifs present in 5-Bromo-3-hydroxypicolinic acid make it a valuable scaffold in drug discovery, particularly in the design of enzyme inhibitors.

Scaffold for Metalloenzyme Inhibitors

The hydroxypicolinic acid moiety is a known metal-binding group (chelator).[2] This makes 5-Bromo-3-hydroxypicolinic acid and its derivatives promising candidates for the inhibition of metalloenzymes, where the chelating group can coordinate to the metal ion in the active site, leading to inhibition of the enzyme's catalytic activity.[1] The bromine atom can serve as a handle for further synthetic modifications to improve potency and selectivity or can occupy a hydrophobic pocket within the enzyme's active site.

Building Block for Combinatorial Chemistry

The presence of multiple reactive sites allows for the use of 5-Bromo-3-hydroxypicolinic acid as a versatile building block in the synthesis of compound libraries for high-throughput screening. The carboxylic acid and hydroxyl groups can be functionalized, and the bromine atom can be replaced through cross-coupling reactions, enabling the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for 5-Bromo-3-hydroxypicolinic acid is limited, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Bromo-3-hydroxypicolinic acid is a chemical entity with significant potential in the field of medicinal chemistry. Its well-defined structure, characterized by a unique arrangement of functional groups, provides a solid foundation for the design of novel therapeutic agents. While a comprehensive set of experimental data is yet to be fully published, the available information on its computed properties and the chemistry of related analogs offers a strong starting point for its utilization in research and development. This guide has synthesized the current knowledge on this compound, providing a technical resource to facilitate its application in the discovery of new medicines.

References

-

PrepChem. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Available from: [Link]

-

ResearchGate. 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... Available from: [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Chemsrc. 5-Bromo-3-hydroxy-2-pyridinecarboxylic acid. Available from: [Link]

-

PMC - PubMed Central. Targeting Metalloenzymes for Therapeutic Intervention. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Available from: [Link]

-

SpectraBase. 3-Hydroxypyridine-2-carboxylic acid. Available from: [Link]

- Google Patents. Search patents.

-

Universal Biologicals. 5-Bromo-3-hydroxypicolinic acid. Available from: [Link]

-

PubChem. 3-Hydroxypicolinic Acid. Available from: [Link]

-

USPTO. Search for patents. Available from: [Link]

-

PMC - PubMed Central. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Available from: [Link]

-

MDPI. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Available from: [Link]

- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Semantic Scholar. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Available from: [Link]

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. CAS#:1160994-90-0 | 5-Bromo-3-hydroxy-2-pyridinecarboxylic acid | Chemsrc [chemsrc.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. scielo.br [scielo.br]

5-Bromo-3-hydroxypicolinic acid CAS number 1160994-90-0

An In-Depth Technical Guide to 5-Bromo-3-hydroxypicolinic Acid (CAS 1160994-90-0)

A Note from the Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromo-3-hydroxypicolinic acid, a halogenated pyridine derivative of significant interest to the chemical synthesis and drug discovery communities. As a substituted picolinic acid, this compound presents a versatile scaffold, integrating a bromine atom and a hydroxyl group—two key functionalities that open avenues for diverse chemical modifications and applications. The inherent metal-chelating properties of the picolinic acid core, combined with the potential for cross-coupling reactions at the bromine site and derivatization of the hydroxyl group, mark it as a valuable starting material for the synthesis of novel chemical entities.

This guide is structured to provide not just data, but also actionable insights. We will delve into its physicochemical properties, propose a robust synthetic pathway, outline a comprehensive analytical workflow for its characterization, and discuss its potential applications as a pivotal building block in medicinal chemistry. The protocols and workflows described herein are designed to be self-validating, grounded in established chemical principles to ensure reliability and reproducibility in a research setting.

Core Compound Identification and Properties

5-Bromo-3-hydroxypicolinic acid is a solid, organic compound. Its identity and key physicochemical characteristics are summarized below. These parameters are crucial for designing experiments, predicting solubility, and understanding the compound's general behavior in chemical systems.

Chemical Structure

Caption: Proposed workflow for the synthesis of 5-Bromo-3-hydroxypicolinic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from a known procedure for the bromination of a related hydroxynicotinic acid and should provide a high-yielding route to the target compound. [1] Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Sodium hydroxide (NaOH) (approx. 5.0 eq)

-

Bromine (Br₂) (approx. 2.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Isopropyl alcohol or 95% Ethanol

Procedure:

-

Pre-cool: Prepare an ice-water bath.

-

Prepare Sodium Hypobromite Solution: In a flask kept in the ice bath, prepare a solution of sodium hydroxide (e.g., 3.0 eq in water). Slowly add bromine (2.2 eq) to this cold NaOH solution with vigorous stirring. The reaction is exothermic. Keep the solution cold. This generates the sodium hypobromite (NaOBr) reagent in situ.

-

Dissolve Starting Material: In a separate reaction vessel, dissolve 3-hydroxypicolinic acid (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2.0 eq in water).

-

Reaction: Slowly add the freshly prepared cold sodium hypobromite solution to the solution of 3-hydroxypicolinic acid at room temperature. Stir the resulting mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Precipitation: Once the reaction is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~2-3. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as isopropyl alcohol or an ethanol/water mixture, to yield pure 5-Bromo-3-hydroxypicolinic acid. [1]8. Drying: Dry the purified product under vacuum.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Standard Analytical Workflow

Caption: A standard workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures

While public spectral data is limited, the expected NMR and MS data can be predicted from the structure:

-

¹H NMR: Two signals in the aromatic region, each appearing as a doublet, corresponding to the protons at the C4 and C6 positions of the pyridine ring. Additional broad signals for the hydroxyl and carboxylic acid protons would be expected, which would be exchangeable with D₂O.

-

¹³C NMR: Six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be characteristic for a carboxylic acid carbon, carbons bearing hydroxyl and bromo substituents, and the remaining aromatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). For the protonated molecule [M+H]⁺, this would appear at m/z 218 and 220.

Protocol: Purity Determination by RP-HPLC

This method provides a reliable way to assess the purity of the final product.

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

-

Sample Analysis: Dissolve the sample to be tested in the same diluent to a final concentration of approximately 0.1 mg/mL.

-

Injection: Inject the sample onto the HPLC system.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Discovery

5-Bromo-3-hydroxypicolinic acid is best described as a versatile chemical intermediate. Its value lies in the strategic placement of functional groups that serve as handles for constructing more complex molecules. [2]

Role as a Chemical Building Block

The molecule's structure is pre-disposed for diversification, making it an attractive starting point for generating libraries of novel compounds for biological screening.

Caption: Conceptual diagram showing the use of the title compound as a scaffold.

-

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.

-

Derivatization of Functional Groups: The hydroxyl group can be readily converted into ethers or esters, while the carboxylic acid can be transformed into amides, esters, or other functionalities. This allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity.

-

Scaffold for Bioactive Molecules: Picolinic acid derivatives are known to be present in various biologically active compounds. This building block provides a ready-made scaffold for exploring new chemical space in the search for novel therapeutics. [3]

Safety, Handling, and Storage

Proper handling of 5-Bromo-3-hydroxypicolinic acid is crucial for laboratory safety. The following recommendations are synthesized from available Safety Data Sheets (SDS) for this and structurally related compounds. [4][5]

Hazard Classification

Based on GHS classifications for similar compounds, 5-Bromo-3-hydroxypicolinic acid should be handled as a substance that may be harmful if swallowed and causes skin and eye irritation. [5]

-

H302: Harmful if swallowed. * H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [6]* Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. [5]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [5]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [5][6]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [5]

Storage

-

Conditions: Keep container tightly closed in a dry and well-ventilated place. * Temperature: Store at 4°C, preferably under a dry, inert atmosphere like nitrogen, as recommended by suppliers. [7]

References

-

5-Bromo-3-hydroxypicolinic acid. PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromo-3-hydroxy-2-pyridinecarboxylic acid. Chemsrc. [Link]

-

Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. PrepChem.com. [Link]

-

Drug Discovery, Development, Delivery and Utilization. Philadelphia College of Osteopathic Medicine. [Link]

-

Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. [Link]

Sources

Synthesis of 5-Bromo-3-hydroxypicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-hydroxypicolinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials. Its unique substitution pattern on the pyridine ring allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to 5-Bromo-3-hydroxypicolinic acid, with a focus on practical experimental protocols and the underlying chemical principles. Two primary synthetic strategies are discussed in detail: the direct bromination of a hydroxypicolinic acid precursor and the hydrolysis of the corresponding picolinonitrile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of substituted pyridine derivatives.

Introduction

The pyridine nucleus is a ubiquitous scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activity. Functionalization of the pyridine ring with substituents such as halogens, hydroxyl groups, and carboxylic acids provides a powerful handle for modulating the physicochemical and pharmacological properties of these molecules. 5-Bromo-3-hydroxypicolinic acid, with its strategic placement of a bromine atom for cross-coupling reactions, a hydroxyl group for hydrogen bonding interactions, and a carboxylic acid for amide bond formation or as a key pharmacophore, represents a versatile synthetic intermediate.

This guide will elucidate the most practical and efficient methods for the preparation of this valuable compound, providing detailed experimental procedures and insights into the rationale behind the chosen synthetic pathways.

Synthetic Strategies

Two principal and well-supported synthetic routes for the preparation of 5-Bromo-3-hydroxypicolinic acid are presented. The choice of a particular route may depend on the availability of starting materials, desired scale of synthesis, and laboratory capabilities.

Route 1: Direct Bromination of a Hydroxypicolinic Acid Derivative

This approach involves the direct electrophilic bromination of a suitably activated hydroxypyridinecarboxylic acid. The hydroxyl group acts as a powerful activating group, directing the incoming electrophile to the ortho and para positions.

Chemical Principles

The synthesis of a related isomer, 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid, has been reported via the bromination of 2-hydroxynicotinic acid using sodium hypobromite.[1] This method provides a strong precedent for the direct bromination of a hydroxypicolinic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hypobromite ion (BrO⁻) or a related bromine species acts as the electrophile. The strongly activating hydroxyl group directs the bromination to the position para to it, which is the C-5 position in the case of 3-hydroxypicolinic acid.

Experimental Protocol: Synthesis of 5-Bromo-3-hydroxypicolinic Acid via Direct Bromination

-

Step 1: Preparation of Sodium Hypobromite Solution In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, a solution of sodium hydroxide (e.g., 20 g in 125 mL of water) is prepared. To this cooled solution, bromine (e.g., 14 g) is added dropwise with vigorous stirring. The resulting solution of sodium hypobromite should be kept cold and used immediately.

-

Step 2: Bromination of 3-Hydroxypicolinic Acid To a solution of 3-hydroxypicolinic acid (e.g., 10 g) in an aqueous solution of sodium hydroxide (e.g., 17 g in 25 mL of water), the freshly prepared sodium hypobromite solution is added portion-wise at room temperature with continuous stirring. The reaction mixture is typically stirred for 24-48 hours to ensure complete conversion.

-

Step 3: Work-up and Purification The reaction mixture is cooled in an ice bath and carefully acidified with a strong acid, such as 12N hydrochloric acid, until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as isopropyl alcohol or ethanol, affords the purified 5-Bromo-3-hydroxypicolinic acid.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypicolinic Acid | - |

| Reagents | Sodium Hydroxide, Bromine | [1] |

| Product | 5-Bromo-3-hydroxypicolinic acid | - |

| Expected Yield | ~60-70% | [1] |

| Purification | Recrystallization | [1] |

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the direct bromination of 3-hydroxypicolinic acid.

Route 2: Hydrolysis of 5-Bromo-3-hydroxypicolinonitrile

This route offers a more direct pathway, starting from the commercially available 5-Bromo-3-hydroxypicolinonitrile. The hydrolysis of the nitrile functionality to a carboxylic acid is a robust and well-established transformation in organic synthesis.

Chemical Principles

The hydrolysis of nitriles can be achieved under either acidic or basic conditions.[2][3][4][5]

-

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[3][5]

-

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed to the carboxylate salt and ammonia. Acidification of the reaction mixture is required to obtain the free carboxylic acid.[2][3]

Experimental Protocol: Synthesis of 5-Bromo-3-hydroxypicolinic Acid via Nitrile Hydrolysis

Method A: Acidic Hydrolysis

-

Step 1: Reaction Setup 5-Bromo-3-hydroxypicolinonitrile is suspended in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

-

Step 2: Hydrolysis The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 3: Work-up and Purification The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Method B: Basic Hydrolysis

-

Step 1: Reaction Setup 5-Bromo-3-hydroxypicolinonitrile is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Step 2: Hydrolysis The mixture is heated under reflux for several hours until the evolution of ammonia ceases and the reaction is complete.

-

Step 3: Work-up and Purification The reaction mixture is cooled and then carefully acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization can be employed for further purification.

Data Summary

| Parameter | Method A (Acidic) | Method B (Basic) |

| Starting Material | 5-Bromo-3-hydroxypicolinonitrile | 5-Bromo-3-hydroxypicolinonitrile |

| Reagents | Concentrated HCl or H₂SO₄, H₂O | NaOH or KOH, H₂O |

| Intermediate | Amide | Carboxylate salt |

| Product | 5-Bromo-3-hydroxypicolinic Acid | 5-Bromo-3-hydroxypicolinic Acid |

| Work-up | pH adjustment | Acidification |

Diagram of the Synthetic Workflow

Caption: Two alternative workflows for the hydrolysis of 5-Bromo-3-hydroxypicolinonitrile.

Alternative Synthetic Approach: Sandmeyer Reaction

A plausible, albeit less direct, route to 5-Bromo-3-hydroxypicolinic acid involves the Sandmeyer reaction.[6][7] This would likely start from 2-amino-3-hydroxy-5-bromopyridine. The amino group can be converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. While theoretically sound, this multi-step sequence may be lower yielding and more complex than the previously described methods.

Conclusion

This technical guide has outlined two robust and practical synthetic routes for the preparation of 5-Bromo-3-hydroxypicolinic acid. The choice between direct bromination and nitrile hydrolysis will depend on factors such as starting material availability and desired scale. Both methods are based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The provided experimental protocols and mechanistic insights are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

-

PrepChem. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Available at: [Link]

- Google Patents. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids.

-

European Patent Office. EP 3405034 B1 - PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS. Available at: [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452, May-July 2021. Available at: [Link]

- Google Patents. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

- Google Patents. BR112016030604B1 - PROCESS FOR PREPARATION OF 3-HYDROXYPICOLINIC ACIDS.

- Google Patents. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids.

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. Available at: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

Chemguide. hydrolysis of nitriles. Available at: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

Nature. Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Available at: [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

-

Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

-

DISS. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

Defense Technical Information Center. New Diazo Process. Available at: [Link]

-

ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available at: [Link]

-

Alchem Pharmtech. CAS 1160994-90-0 | 5-Bromo-3-hydroxypicolinic acid. Available at: [Link]

-

PubChem. 3-Bromo-5-(2-hydroxypropan-2-yl)picolinonitrile. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

5-Bromo-3-hydroxypicolinic acid molecular structure

An In-Depth Technical Guide to 5-Bromo-3-hydroxypicolinic Acid: Structure, Properties, and Applications

Introduction

5-Bromo-3-hydroxypicolinic acid is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine core imparts specific reactivity and properties, making it a valuable intermediate in the development of novel pharmaceutical compounds and complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic considerations, and analytical characterization, tailored for researchers and scientists in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 5-Bromo-3-hydroxypicolinic acid are defined by its distinct molecular architecture. Understanding these properties is paramount for its effective use in research and synthesis.

Core Structural Identifiers

The compound is systematically identified by several key descriptors that ensure unambiguous communication in a scientific context.

-

IUPAC Name : 5-bromo-3-hydroxypyridine-2-carboxylic acid[1][2]

-

Canonical SMILES : C1=C(C=NC(=C1O)C(=O)O)Br[1]

Visualization of the Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity. The pyridine ring is substituted at three key positions:

-

Position 2 : A carboxylic acid group (-COOH).

-

Position 3 : A hydroxyl group (-OH).

-

Position 5 : A bromine atom (-Br).

The relationship between the carboxylic acid and the ring nitrogen defines it as a picolinic acid derivative.

Caption: 2D representation of 5-Bromo-3-hydroxypicolinic acid.

Key Physicochemical Data

The predicted and measured properties of a molecule are critical for designing experimental conditions, such as selecting appropriate solvents or anticipating its behavior in biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [3] |

| LogP (octanol-water partition coefficient) | 1.2479 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, sealed in dry conditions | [3][4] |

Causality Behind the Data:

-

The TPSA value, derived from the hydroxyl and carboxylic acid groups, suggests moderate cell permeability.

-

The positive LogP indicates a slight preference for lipophilic environments over aqueous ones, a key consideration in drug development for membrane transport.

-

The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (N, =O, -OH) allows for complex intermolecular interactions, influencing its melting point and solubility.

Synthesis and Reactivity Profile

While specific, proprietary synthesis routes may vary, the structure of 5-Bromo-3-hydroxypicolinic acid suggests logical synthetic pathways and predictable reactivity.

Retrosynthetic Analysis and Potential Pathways

A plausible synthetic approach involves the modification of a pre-formed pyridine ring. One common strategy is the bromination of a suitable picolinic acid precursor. For instance, the synthesis of the related compound 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid proceeds via the bromination of 2-hydroxynicotinic acid, illustrating a viable synthetic strategy for this class of molecules.[5] The parent compound, 3-hydroxypicolinic acid, is a known bacterial secondary metabolite, suggesting that biosynthetic pathways could also inspire synthetic routes.[6]

Caption: A generalized synthetic workflow for 5-Bromo-3-hydroxypicolinic acid.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional groups:

-

Carboxylic Acid : Can undergo esterification, amide bond formation, or reduction. Its acidity is influenced by the adjacent hydroxyl group and the electron-withdrawing nature of the pyridine ring.

-

Phenolic Hydroxyl Group : Can be alkylated or acylated. Its acidity and nucleophilicity are modulated by the electronic effects of the other ring substituents.

-

Aryl Bromide : Can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful handle for introducing molecular complexity at the C5 position. This is arguably its most valuable feature for medicinal chemistry applications.

Analytical Characterization: A Self-Validating Protocol

To ensure the identity, purity, and structural integrity of 5-Bromo-3-hydroxypicolinic acid, a multi-technique analytical approach is required. This protocol represents a self-validating system, where each step provides orthogonal data to confirm the material's quality.

Step-by-Step Characterization Workflow

Objective : To confirm the structure and assess the purity of a supplied sample of 5-Bromo-3-hydroxypicolinic acid.

Step 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Rationale : To determine purity and confirm the molecular weight of the main component.

-

Methodology :

-

Prepare a 1 mg/mL stock solution of the sample in methanol or DMSO.

-

Inject 5 µL onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) over 15 minutes.

-

Monitor UV absorbance at 254 nm and 280 nm.

-

Couple the eluent to an electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes.

-

-

Expected Outcome :

-

A major peak in the UV chromatogram, with purity calculated by peak area percentage.

-

In positive ESI mode, an ion observed at m/z ~218/220 ([M+H]⁺) with a characteristic isotopic pattern for one bromine atom.

-

In negative ESI mode, an ion observed at m/z ~216/218 ([M-H]⁻).

-

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale : To provide unambiguous structural confirmation by mapping the proton and carbon framework.

-

Methodology :

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Expected Outcome :

-

¹H NMR : Two distinct aromatic proton signals, corresponding to the hydrogens at the C4 and C6 positions. The signals for the acidic protons of the -OH and -COOH groups will also be present, often as broad singlets.

-

¹³C NMR : Six distinct carbon signals corresponding to the six carbons of the substituted pyridine ring.

-

Step 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale : To confirm the presence of key functional groups.

-

Methodology :

-

Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Outcome :

-

A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1700-1750 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

Absorptions in the 1500-1600 cm⁻¹ region corresponding to the C=C and C=N stretching of the aromatic ring.

-

This combination of chromatographic and spectroscopic data provides a robust and self-validating confirmation of the molecule's identity and purity, essential for its use in regulated and precise scientific applications.

Conclusion

5-Bromo-3-hydroxypicolinic acid is a well-defined chemical entity with a unique structural profile that makes it a highly valuable intermediate. Its trifunctional nature—a reactive carboxylic acid, a modifiable hydroxyl group, and a versatile aryl bromide—offers multiple handles for synthetic elaboration. For researchers in drug discovery and materials science, a thorough understanding of its structure, properties, and analytical validation is the first step toward unlocking its full potential in the creation of novel and impactful molecules.

References

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. [Link]

-

Appchem. 5-Bromo-6-hydroxypicolinic acid. [Link]

-

PrepChem.com. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]

- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

Appchem. 5-Bromo-3-hydroxypicolinic acid. [Link]

-

PubChem. 3-Hydroxypicolinic Acid. [Link]

-

RSC Publishing. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

-

Organic Syntheses. 3-hydroxyquinoline. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1160936-51-5|5-Bromo-3-hydroxypicolinonitrile|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-hydroxypicolinic acid

5-Bromo-3-hydroxypicolinic acid (CAS No. 1160994-90-0) is a substituted pyridine carboxylic acid derivative.[1][2] Its structural motifs, including a halogenated aromatic ring, a hydroxyl group, and a carboxylic acid, make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The journey of such a compound from a laboratory curiosity to a potential drug candidate is critically dependent on its fundamental physicochemical properties, chief among them being aqueous solubility.

Low solubility is a primary contributor to poor bioavailability, leading to unpredictable in vitro results and costly failures in later stages of drug development.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility are not merely procedural steps but essential components of a robust preclinical assessment.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the solubility of 5-Bromo-3-hydroxypicolinic acid. We will move beyond simple definitions to explore the theoretical underpinnings of solubility, provide field-proven experimental protocols, and explain the causality behind methodological choices.

Physicochemical Profile of 5-Bromo-3-hydroxypicolinic acid

A foundational understanding of the molecule's properties is essential before embarking on solubility studies. These characteristics directly influence its interaction with various solvent systems.

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-bromo-3-hydroxypyridine-2-carboxylic acid | [1][2] |

| CAS Number | 1160994-90-0 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.00 g/mol | [2] |

| Canonical SMILES | C1=C(C=NC(=C1O)C(=O)O)Br | [1] |

| Structure | A pyridine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. | [2] |

| Predicted Properties | The presence of both an acidic (carboxylic acid) and a phenolic (hydroxyl) proton, along with the pyridine nitrogen, suggests that its solubility will be highly dependent on pH. The molecule can act as both a hydrogen bond donor and acceptor. | [5] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, "solubility" is not a single, monolithic value. It is crucial to distinguish between two fundamental types: thermodynamic and kinetic solubility.[6][7] The choice of which to measure is dictated by the stage of the drug discovery process.[8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[9][10] This value is critical for lead optimization and formulation development, as it represents the maximum achievable concentration under stable conditions.[8]

-

Kinetic Solubility: This is a measure of how readily a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[11][12] The measurement is rapid and well-suited for high-throughput screening (HTS) of large compound libraries in early discovery.[4][13] The resulting value is often higher than the thermodynamic solubility because the system can form a temporary, supersaturated state.[6][7] While less "fundamental" than thermodynamic solubility, it provides a crucial, practical assessment of a compound's behavior in typical in vitro biological assays.[13]

Caption: Logical flow distinguishing thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols are self-validating systems designed for accuracy and reproducibility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[10] It relies on achieving a true equilibrium between the solid and dissolved states of the compound.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the pH is accurately measured and recorded.

-

Compound Addition: Add an excess amount of solid 5-Bromo-3-hydroxypicolinic acid to a series of glass vials (in triplicate). A sufficient excess ensures that saturation can be reached and maintained, which is visually confirmed by the presence of undissolved solid throughout the experiment.[10]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 hours, to allow the system to reach equilibrium.[9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Use a syringe filter with a low-binding material (e.g., PVDF) to filter the suspension. Discard the initial few drops to avoid any potential adsorptive losses.

-

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute it with the mobile phase or an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV.

-

Quantification: Determine the concentration of the dissolved compound by comparing the analytical response to a standard calibration curve prepared with known concentrations of 5-Bromo-3-hydroxypicolinic acid. The resulting concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility via High-Throughput Assay

This method is designed for speed and is ideal for early-stage discovery when comparing multiple compounds.[4] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[14]

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Bromo-3-hydroxypicolinic acid in 100% DMSO (e.g., 10 or 20 mM).[4]

-

Plate Preparation: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration and a low final DMSO percentage (typically ≤1-2%).[12] Mix immediately and thoroughly.

-

Incubation: Incubate the plate at room temperature for a short period, typically 1 to 2 hours, allowing for precipitation to occur.[12]

-

Detection and Quantification: Measure the amount of precipitated compound. Two common methods are:

-

Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. The amount of scattering is directly proportional to the amount of precipitate.[15]

-

UV-Vis Spectroscopy after Filtration: Pass the solutions through a 96-well filter plate to remove any precipitate.[14] Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is then calculated using a calibration curve.[14] The result is reported as the kinetic solubility.

-

Data Interpretation and Considerations

-

pH Dependence: As a picolinic acid derivative, the solubility of this compound is expected to be highly pH-dependent.[5] The carboxylic acid is acidic, and the pyridine nitrogen is basic. It is crucial to perform solubility assessments at multiple pH values relevant to physiological conditions (e.g., pH 2.0, 6.5, and 7.4).

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[6] The thermodynamic solubility value is, by definition, that of the most stable crystal form at a given temperature. It is good practice to analyze the solid material before and after a shake-flask experiment (e.g., by PXRD) to check for any solution-mediated phase transformations.

-

Temperature: Solubility is temperature-dependent. Most solids exhibit increased solubility at higher temperatures.[6] All solubility measurements must be conducted at a constant, reported temperature.[16]

Conclusion

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. rheolution.com [rheolution.com]

- 16. solubility experimental methods.pptx [slideshare.net]

5-Bromo-3-hydroxypicolinic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3-hydroxypicolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-3-hydroxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, present detailed protocols for data acquisition, and offer an in-depth interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate the structure and purity of this molecule.

Introduction

Chemical Identity and Structure

5-Bromo-3-hydroxypicolinic acid (IUPAC Name: 5-bromo-3-hydroxypyridine-2-carboxylic acid) is a trifunctionalized pyridine ring.[1][2] Its structure, featuring a carboxylic acid at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 5-position, leads to a unique electronic environment that is reflected in its spectral properties. The molecular formula is C₆H₄BrNO₃, with a molecular weight of approximately 218.00 g/mol .[1][3] The interplay of the electron-withdrawing carboxylic acid and bromine substituents with the electron-donating hydroxyl group dictates the chemical reactivity and the spectral characteristics of the molecule.

Significance in Research and Drug Development

Substituted picolinic acids are important scaffolds in drug discovery, acting as bioisosteres for other functional groups and participating in metal chelation. The specific substitution pattern of 5-Bromo-3-hydroxypicolinic acid makes it a valuable building block for creating more complex molecules with potential therapeutic applications. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and stability of this compound and its derivatives in any research and development pipeline.

Scope of the Guide

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data expected for 5-Bromo-3-hydroxypicolinic acid. Each section will include a summary of the underlying principles, a practical experimental protocol, a table of expected spectral data, and a detailed interpretation of the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-3-hydroxypicolinic acid, NMR confirms the substitution pattern on the pyridine ring.

Theoretical Framework for NMR Analysis of Substituted Pyridines

The chemical shifts of protons and carbons in a pyridine ring are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (like -COOH and -Br) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (like -OH) shield adjacent nuclei, moving their signals upfield (to lower ppm). The analysis of coupling constants (J-values) between the two aromatic protons provides definitive evidence for their relative positions.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-hydroxypicolinic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial due to the compound's polarity and the presence of exchangeable protons (hydroxyl and carboxylic acid) which are readily observed in this solvent.[4]

-

Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-16 ppm.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.

-

Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show two signals in the aromatic region and two broad signals for the exchangeable protons of the hydroxyl and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for 5-Bromo-3-hydroxypicolinic acid in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~2.5 | 1H |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~2.5 | 1H |

| -OH | ~10.0 - 11.0 | Broad Singlet (br s) | - | 1H |

| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | 1H |

Interpretation:

-

The two aromatic protons, H-4 and H-6, appear as doublets due to their coupling to each other. The small coupling constant (~2.5 Hz) is characteristic of a meta-coupling (⁴JHH), confirming their 1,3-relationship on the ring.

-

The H-6 proton is expected to be further downfield than H-4. This is because it is situated between the electron-withdrawing nitrogen atom and the bromine atom.

-

The H-4 proton is adjacent to the electron-donating hydroxyl group and the electron-withdrawing bromine atom, resulting in a slightly more upfield position compared to H-6.

-

The broad signals for the -OH and -COOH protons are typical for acidic protons in DMSO-d₆ and their chemical shifts can vary with concentration and temperature.

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The structural characterization of 5-Bromo-3-hydroxypicolinic acid is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the substitution pattern. IR spectroscopy validates the presence of the key carboxylic acid and hydroxyl functional groups. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and purity of the compound, which is essential for its application in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubChem. (n.d.). 5-Bromo-3-hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (4000–500 cm⁻¹) of picolinic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

-

JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3-hydroxypicolinic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-hydroxypicolinic acid, a compound of significant interest to researchers in drug discovery, materials science, and analytical chemistry. While its discovery is not marked by a singular seminal publication, its emergence as a commercially available synthetic building block warrants a consolidated technical resource. This document synthesizes available data and presents a robust, scientifically grounded perspective on its synthesis, properties, and potential applications, with a particular focus on its relationship to the well-established analytical matrix, 3-hydroxypicolinic acid (3-HPA).

Introduction: The Picolinic Acid Framework

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a cornerstone of modern chemistry and biology.[1] The strategic placement of a carboxylic acid group on the pyridine ring imparts unique chelating properties and serves as a versatile handle for synthetic transformations.[2] Within this family, 3-hydroxypicolinic acid (3-HPA) has carved out a critical niche. It is widely recognized as a superior matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and nucleic acids.[3][4][5] The hydroxyl and carboxylic acid groups facilitate proton transfer and co-crystallization with analytes, enabling efficient ionization and detection.[4]

The introduction of a bromine atom onto the 3-HPA scaffold to create 5-Bromo-3-hydroxypicolinic acid (IUPAC Name: 5-bromo-3-hydroxypyridine-2-carboxylic acid) offers intriguing possibilities.[6] Halogenation can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, the bromine atom provides a reactive site for further functionalization via cross-coupling reactions, opening avenues for the creation of novel chemical entities. This guide will explore the synthesis of this valuable compound and discuss its potential to expand upon the utility of the hydroxypicolinic acid core.

Physicochemical & Structural Data

The fundamental properties of 5-Bromo-3-hydroxypicolinic acid are summarized below. This data is compiled from publicly available chemical databases and supplier information.[6][7][8][9]

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-hydroxypyridine-2-carboxylic acid | PubChem[6][7] |

| CAS Number | 1160994-90-0 | Alfa Chemistry, ChemScene[8][9] |

| Molecular Formula | C₆H₄BrNO₃ | PubChem[6][7] |

| Molecular Weight | 218.00 g/mol | PubChem, ChemScene[7][9] |

| Canonical SMILES | C1=C(C(=NC=C1Br)C(=O)O)O | Alfa Chemistry[8] |

| InChIKey | KNYSNNRQXSFAGE-UHFFFAOYSA-N | Alfa Chemistry[8] |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed synthesis proceeds via the direct bromination of 3-hydroxypicolinic acid. The pyridine ring is activated towards electrophilic substitution by the electron-donating hydroxyl group. The combined directing effects of the hydroxyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) strongly favor the introduction of the bromine atom at the C-5 position.

Caption: Proposed synthetic workflow for 5-Bromo-3-hydroxypicolinic acid.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure derived from analogous brominations of activated pyridine systems.

Materials:

-

3-Hydroxypicolinic acid (3-HPA)

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether

-

Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Dissolution of Starting Material: While maintaining the temperature below 10 °C, slowly add 5.0 g of 3-hydroxypicolinic acid to the cold sulfuric acid with vigorous stirring. Continue stirring until all the solid has dissolved.

-

Causality Insight: Sulfuric acid serves as both the solvent and a protonating agent. Protonation of the pyridine nitrogen further deactivates the ring towards electrophilic attack, but the powerful activating effect of the hydroxyl group overcomes this, ensuring regioselectivity. The low temperature is critical to control the reaction rate and prevent unwanted side reactions.

-

-

Addition of Brominating Agent: Once the 3-HPA is fully dissolved, add 6.5 g of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

-

Expertise Note: NBS is chosen as the brominating agent because it is a solid that is easy to handle and provides a controlled source of electrophilic bromine in the strongly acidic medium.

-

-

Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup and Isolation: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. This will precipitate the crude product.

-

Trustworthiness Check: Quenching on ice serves two purposes: it safely dilutes the strong acid and precipitates the organic product, which has low solubility in the resulting aqueous acidic solution.

-

-

Purification: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Subsequently, wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the purified white to off-white solid under vacuum to yield the final product, 5-Bromo-3-hydroxypicolinic acid.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative, albeit more complex, route involves the Sandmeyer reaction.[4][5][10][11] This classic transformation converts an aryl amine into an aryl halide via a diazonium salt intermediate.[5][10][11] This approach would begin with 5-amino-3-hydroxypicolinic acid, which would undergo diazotization with nitrous acid followed by treatment with copper(I) bromide to yield the target compound. While effective, this route is less direct than electrophilic bromination.

Caption: Alternative Sandmeyer reaction pathway to the target molecule.

Potential Applications and Future Directions

The true value of 5-Bromo-3-hydroxypicolinic acid lies in its potential to serve as both an advanced material and a versatile synthetic intermediate.

Advanced MALDI Matrix

Building on the success of 3-HPA, the 5-bromo derivative is a prime candidate for an improved MALDI matrix.[3][4][5] The heavier bromine atom and altered electronic properties could lead to:

-

Enhanced Energy Absorption: Potentially leading to softer ionization and reduced fragmentation of delicate analytes like large oligonucleotides.

-

Modified Crystal Structure: The bromo-substituent will influence how the matrix co-crystallizes with the analyte, which could improve shot-to-shot reproducibility and signal intensity.

-

Higher Mass Range: The compound's own higher mass (218 Da) may reduce interference in the low-mass region of the spectrum compared to 3-HPA (139 Da).

Building Block for Drug Discovery

The 5-Bromo-3-hydroxypicolinic acid scaffold contains three key features for medicinal chemistry: a chelating picolinic acid core, a phenolic hydroxyl group, and a synthetically versatile aryl bromide. The bromine atom can be readily transformed using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of molecular fragments, enabling the rapid generation of compound libraries for screening.

Conclusion

5-Bromo-3-hydroxypicolinic acid represents a logical and valuable extension of the picolinic acid chemical space. While its formal "discovery" is embedded in its commercial synthesis rather than academic literature, its potential is clear. The robust and scalable synthetic route proposed herein provides a clear path for its production and modification. As researchers in mass spectrometry and drug discovery continue to seek novel tools and molecular scaffolds, 5-Bromo-3-hydroxypicolinic acid stands out as a compound with significant promise, meriting further investigation and application.

References

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

-

Bruker. Matrix Guide to Sample Preparation. [Link]

-

Harvard University. Matrix Recipes | Harvard Center for Mass Spectrometry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. [Link]

-

PubChem. 3-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

-

ResearchGate. 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. [Link]

-

PrepChem.com. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

National Institutes of Health. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents.

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-3-hydroxypicolinic acid derivatives and analogs

An In-depth Technical Guide to 5-Bromo-3-hydroxypicolinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction